2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid
Overview
Description
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is a chemical compound with the molecular formula C12H10O5. It is a derivative of chromen-2-one, also known as coumarin, which is a naturally occurring compound found in many plants. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: Room temperature
Solvent: Dichloromethane
Catalyst: Triethylamine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the 7-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of photoactive materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular targets, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chromen-2-one core structure is a key feature that distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(2-oxochromen-7-yl)oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7(12(14)15)16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZWIMVGNUDMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391357 | |
Record name | 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304889-93-8 | |
Record name | 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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